(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “(1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride” would likely involve a spiro configuration, where two rings share a single atom. The compound likely contains a piperidine ring (a six-membered ring with one nitrogen atom) and an indene ring (a fused ring system containing a benzene ring and a cyclopentene ring) .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the functional groups present in the molecule. Piperidines are involved in a wide range of reactions, including cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Spirocyclic σ Ligands Synthesis and Pharmacological Properties
Research on derivatives structurally similar to "(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride" has shown that these compounds exhibit high affinity and selectivity towards σ receptors. For instance, a study by Tacke et al. (2003) synthesized sila-analogues of spiro[indane-1,4‘-piperidine] derivatives, showing significant σ receptor affinity. This finding is essential for developing therapeutics targeting the central nervous system, particularly for conditions associated with the σ receptor, such as schizophrenia and pain (Tacke et al., 2003).
Multicomponent Synthesis Approaches
The multicomponent synthesis of spirocyclic compounds, including those related to "this compound," is a significant area of research. Mukhopadhyay et al. (2011) reported an environmentally benign synthesis method for 3,5-dispirosubstituted piperidines, highlighting the versatility of these spirocyclic frameworks in constructing complex molecular architectures. Such synthetic methodologies are crucial for developing novel compounds with potential therapeutic applications (Mukhopadhyay et al., 2011).
Spirocyclic Compounds as Modulators of Presynaptic Cholinergic Function
Spirocyclic compounds derived from "this compound" have been explored for their ability to modulate presynaptic cholinergic function. Efange et al. (1994) synthesized semirigid vesamicol receptor ligands based on the structure of 2-(4-phenylpiperidino)-cyclohexanol, aiming to develop selective inhibitors of vesicular acetylcholine storage. These compounds could significantly impact the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Efange et al., 1994).
Potential Applications in Influenza A Virus Inhibition
The incorporation of additional amino groups into spirocyclic frameworks, akin to "this compound," has been studied for antiviral activity against the influenza A virus. Fytas et al. (2010) found that diamino derivatives exhibited activity against influenza A H3N2 virus, although less potent than amantadine. This research opens avenues for developing new antiviral agents based on spirocyclic piperidines (Fytas et al., 2010).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a fire risk. Without specific information about “(1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride”, it’s difficult to provide details about its safety and hazards .
将来の方向性
作用機序
Target of Action
It is known that similar compounds have been found to interact with various receptors, contributing to their biological activity .
Mode of Action
It’s worth noting that similar compounds have been found to reversibly inhibit certain receptor activations . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the physiological context .
Result of Action
Similar compounds have been found to have a range of effects, from anti-inflammatory to antiviral activities .
特性
IUPAC Name |
(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUJDINAXEKJO-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC3=CC=CC=C3[C@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306254-23-7 |
Source
|
Record name | (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。